Dasabuvir, chemically known as (1R,5S)-N-[3-amino-1-(isobutylcarbamoyl)-2-oxopropyl]-3-[2-[(2S)-2-cyclopentyl-2-[(pyrazine-2-carbonyl)amino]acetyl]-N-methyl-N-[(2S)-tetrahydrofuran-2-ylmethyl]amino]-4,4-difluorocyclopentanecarboxamide, is a non-nucleoside polymerase inhibitor developed for the treatment of hepatitis C virus (HCV) infection []. It acts as a potent and selective inhibitor of the HCV NS5B RNA-dependent RNA polymerase, which is essential for viral replication [].
The synthesis of Dasabuvir is a multistep process involving various chemical transformations. While the provided abstracts do not disclose the detailed synthetic route, one abstract mentions the identification of Dasabuvir monosodium monohydrate as a stable and manufacturable drug substance []. This suggests that salt formation is a crucial step in the synthesis of Dasabuvir, likely to enhance its solubility and dissolution rate [].
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2